molecular formula C12H7ClN2O B8751857 3-Chloro-5-(4-hydroxyphenyl)isonicotinonitrile

3-Chloro-5-(4-hydroxyphenyl)isonicotinonitrile

Cat. No. B8751857
M. Wt: 230.65 g/mol
InChI Key: JZPWVRNKOJTETG-UHFFFAOYSA-N
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Patent
US08846673B2

Procedure details

A 1 M dichloromethane solution of boron tribromide (13.39 mL, 13.39 mmol) was added to a solution of 3-(4-(benzyloxy)phenyl)-5-chloroisonicotinonitrile (2.147 g, 6.69 mmol) in dichloromethane (20 mL) in a room temperature water bath. The orange suspension was stirred at room temperature for 40 min, poured to a stirred solution of saturated sodium bicarbonate (300 mL), diluted with dichloromethane (150 mL) and the mixture stirred overnight. The two phases were separated. The aqueous phase was extracted with dichloromethane (2×100 mL). The combined extracts were washed with saturated sodium bicarbonate (50 mL), water (2×50 mL), brine (50 mL), dried (MgSO4) and concentrated. The residue was diluted with methanol (10 mL), toluene (10 mL) and hexanes (30 mL), stirred for 1 h and filtered. The solid was rinsed with 1:3 mixture of toluene/hexanes to give 3-chloro-5-(4-hydroxyphenyl)isonicotinonitrile as tan solid (1.03 g, 65% yield). 1H NMR (400 MHz, methanol-d4) δ ppm 8.75 (1H, s), 8.71 (1H, s), 7.42-7.61 (2H, m), 6.87-7.05 (2H, m); MS (ES+) m/z: 231 (M+H); LC retention time: 3.223 min (analytical HPLC Method A).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
13.39 mL
Type
reactant
Reaction Step Three
Name
3-(4-(benzyloxy)phenyl)-5-chloroisonicotinonitrile
Quantity
2.147 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C([O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH:26]=[N:25][CH:24]=[C:23]([Cl:27])[C:20]=2[C:21]#[N:22])=[CH:15][CH:14]=1)C1C=CC=CC=1.C(=O)(O)[O-].[Na+]>ClCCl>[Cl:27][C:23]1[CH:24]=[N:25][CH:26]=[C:19]([C:16]2[CH:17]=[CH:18][C:13]([OH:12])=[CH:14][CH:15]=2)[C:20]=1[C:21]#[N:22] |f:2.3|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
13.39 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
3-(4-(benzyloxy)phenyl)-5-chloroisonicotinonitrile
Quantity
2.147 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=C(C#N)C(=CN=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The orange suspension was stirred at room temperature for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (2×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with saturated sodium bicarbonate (50 mL), water (2×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with methanol (10 mL), toluene (10 mL) and hexanes (30 mL)
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with 1:3 mixture of toluene/hexanes

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=C(C#N)C(=CN=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.